
(2,4-Di-i-butyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-diiso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-diiso-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-diiso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4-diiso-butyloxyphenyl bromide+Zn→(2,4-diiso-butyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (2,4-diiso-butyloxyphenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the final product, which is then dissolved in THF to achieve the desired concentration of 0.50 M.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-diiso-butyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with (2,4-diiso-butyloxyphenyl)zinc bromide include palladium or nickel catalysts, halides, and other organometallic compounds.
Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal reactivity and yield.
Major Products
The major products formed from reactions involving (2,4-diiso-butyloxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
(2,4-diiso-butyloxyphenyl)zinc bromide has a wide range of applications in scientific research, including:
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is employed in the production of fine chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of (2,4-diiso-butyloxyphenyl)zinc bromide involves the transfer of the phenyl group from the zinc atom to the target molecule. This process is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a transition state and subsequent product release. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-diiso-propyloxyphenyl)zinc bromide
- (Diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
(2,4-diiso-butyloxyphenyl)zinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C14H21BrO2Zn |
|---|---|
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
1,3-bis(2-methylpropoxy)benzene-6-ide;bromozinc(1+) |
InChI |
InChI=1S/C14H21O2.BrH.Zn/c1-11(2)9-15-13-6-5-7-14(8-13)16-10-12(3)4;;/h5-6,8,11-12H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JVPCCACQBFQOEJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=CC(=[C-]C=C1)OCC(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




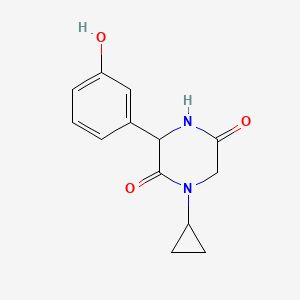
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

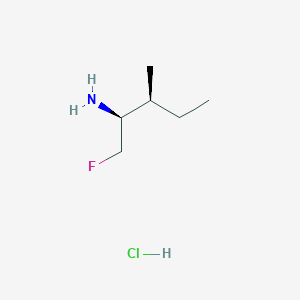
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
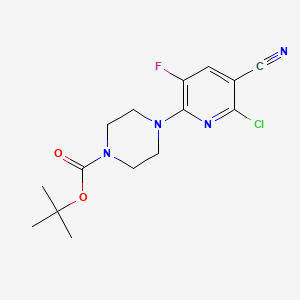
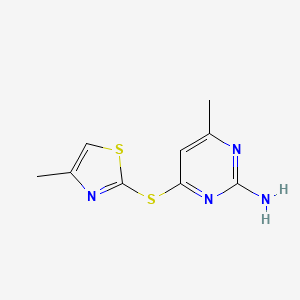
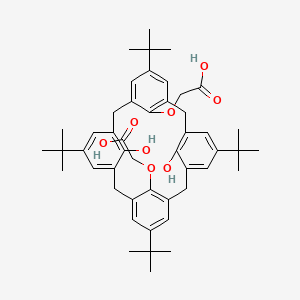
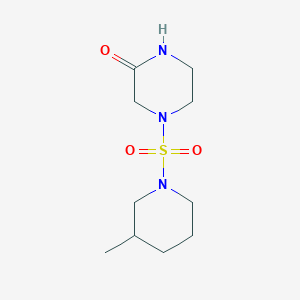
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
